

3-ethyl-2-methylhept-2-ene chemical properties

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Compound of Interest

Compound Name: 3-ethyl-2-methylhept-2-ene

Cat. No.: B011558

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An In-depth Technical Guide to the Chemical Properties of **3-ethyl-2-methylhept-2-ene**

This technical guide provides a comprehensive overview of the chemical properties of **3-ethyl-2-methylhept-2-ene**, tailored for researchers, scientists, and drug development professionals. The document details its physical and chemical characteristics, plausible experimental protocols for its synthesis and analysis, and its expected reactivity. All quantitative data are summarized in structured tables, and logical workflows are visualized using the DOT language.

Core Chemical Properties

3-ethyl-2-methylhept-2-ene is a branched alkene with the molecular formula C₁₀H₂₀.^{[1][2]} Its structure features a carbon-carbon double bond, which is the primary determinant of its chemical reactivity.

Physical Properties

The known physical properties of **3-ethyl-2-methylhept-2-ene** are summarized in Table 1. These properties are essential for its handling, storage, and use in experimental settings.

Property	Value	Reference
CAS Number	19780-61-1	[1][2]
Molecular Formula	C10H20	[1][2]
Molecular Weight	140.27 g/mol	[3][4]
Boiling Point	170.1°C at 760 mmHg	[1][2]
Density	0.75 g/cm ³	[1][2]
Refractive Index	1.428	[1][2]
Flash Point	46.5°C	[1][2]
Vapor Pressure	1.98 mmHg at 25°C	[1]

Computed Properties

Computational models provide further insights into the molecular characteristics of **3-ethyl-2-methylhept-2-ene**. These computed properties, detailed in Table 2, are valuable for predicting its behavior in various chemical and biological systems.

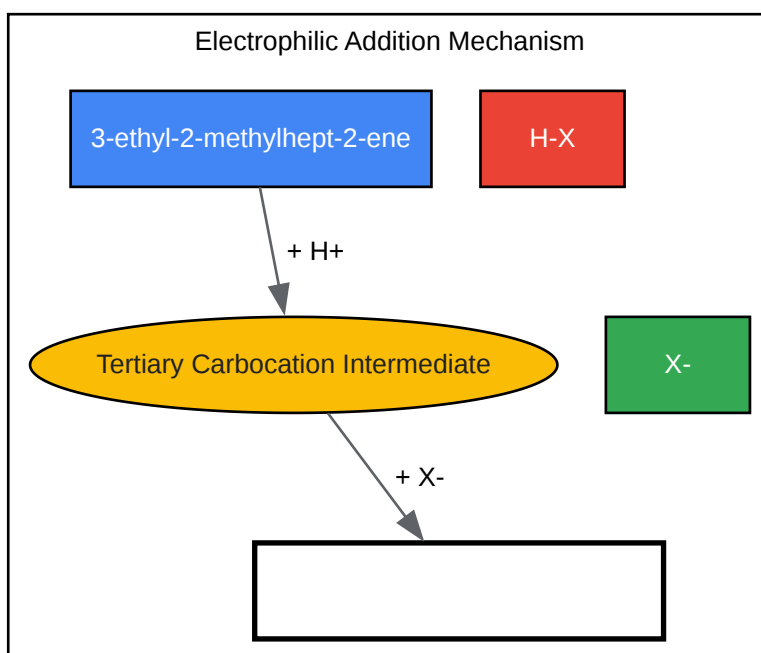
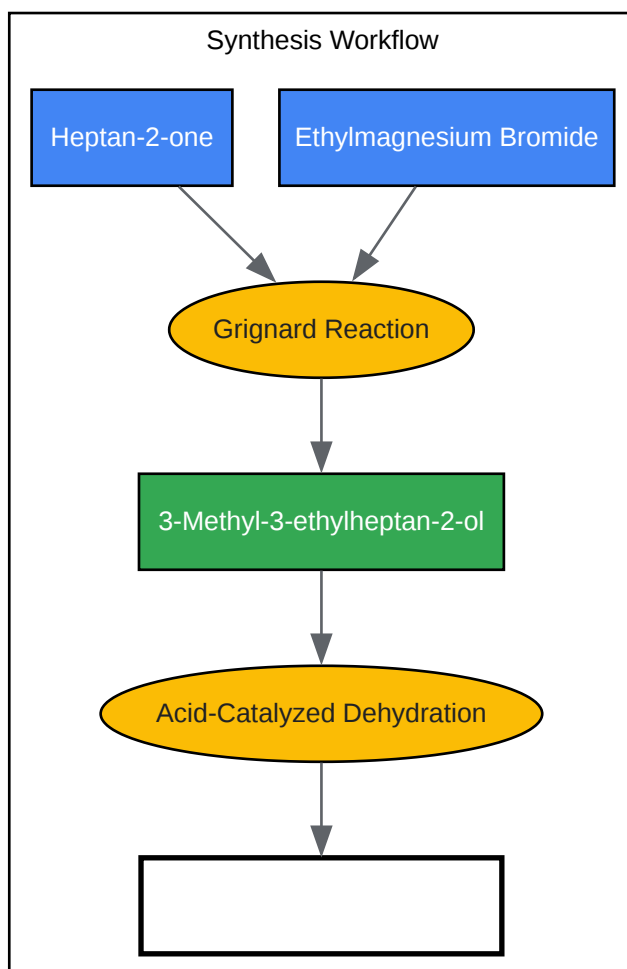
Property	Value	Reference
XLogP3	4.9	[4]
Topological Polar Surface Area	0 Å ²	[4]
Heavy Atom Count	10	[4]
Rotatable Bond Count	4	[4]
Monoisotopic Mass	140.156500638 Da	[4]

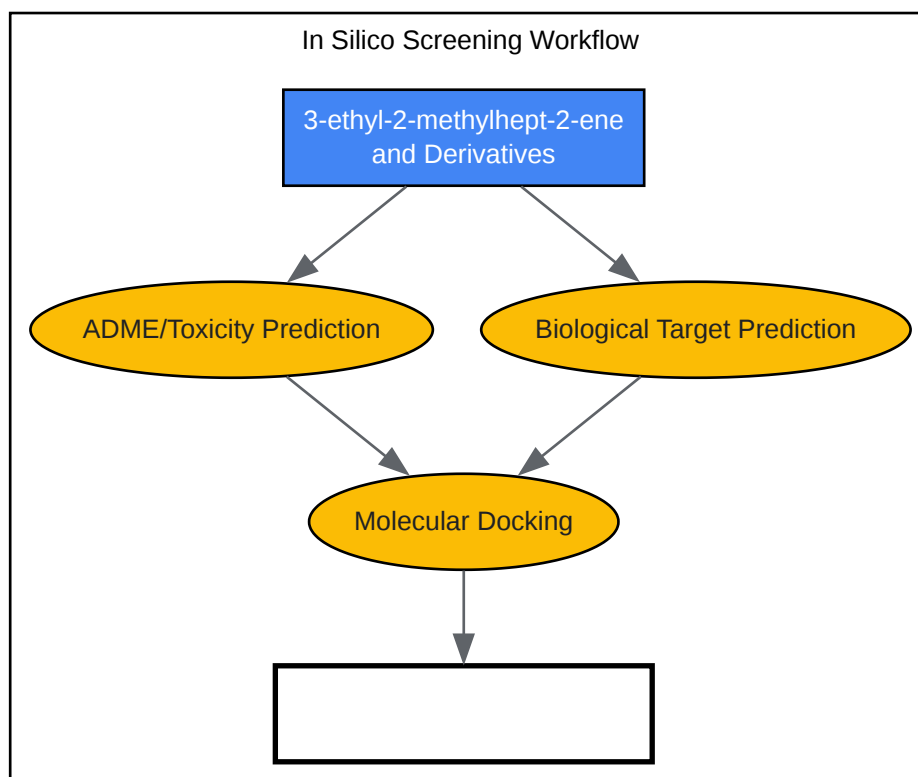
Synthesis and Experimental Protocols

While specific literature detailing the synthesis of **3-ethyl-2-methylhept-2-ene** is not readily available, a plausible and common method for its preparation is through the dehydration of a tertiary alcohol. This can be achieved via a Grignard reaction followed by acid-catalyzed elimination.

Proposed Synthesis Workflow

The logical workflow for the synthesis of **3-ethyl-2-methylhept-2-ene** is depicted below. This involves the reaction of a ketone with a Grignard reagent to form a tertiary alcohol, which is then dehydrated to yield the target alkene.





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